N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine
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Overview
Description
N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Scientific Research Applications
Chemistry: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is used as an intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions makes it a valuable tool in multi-step organic synthesis .
Biology and Medicine: In biological and medicinal chemistry, Boc-protected amines are used in the synthesis of peptides and other biologically active compounds. The Boc group protects the amine functionality during the synthesis and can be removed under mild conditions to yield the desired product .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its use in protecting amines during synthesis helps in the efficient production of high-purity compounds .
Mechanism of Action
The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Safety and Hazards
Future Directions
A recent paper describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This could potentially be applied to “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” and other similar compounds in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine typically involves the reaction of 2-methyl-hept-6-ene-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: TFA in dichloromethane, HCl in methanol, AlCl3, trimethylsilyl iodide followed by methanol.
Major Products:
Oxidation: Oxidized derivatives of the parent amine.
Reduction: Deprotected amine.
Substitution: Deprotected amine and tert-butyl cation by-products.
Comparison with Similar Compounds
- N-Boc-piperazine
- N-Boc-ethyl oxamate
- N-Boc-allylic amines
Comparison: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is unique due to its specific structure, which includes a hept-6-ene backbone and a methyl group at the 2-position. This structure provides distinct reactivity and stability compared to other Boc-protected amines. For example, N-Boc-piperazine and N-Boc-ethyl oxamate have different backbone structures, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(6-methylhept-1-en-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEICRCCYRJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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